Cas no 2229318-35-6 (2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine)

2,2-Difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine is a fluorinated organic compound featuring a difluoromethyl group and a methoxy-substituted oxazole moiety. Its unique structure imparts enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic resistance and bioavailability, while the oxazole ring contributes to its versatility in heterocyclic chemistry. This compound is particularly useful in the development of bioactive molecules, offering precise functionalization opportunities for targeted applications. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial-scale production.
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine structure
2229318-35-6 structure
商品名:2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
CAS番号:2229318-35-6
MF:C7H10F2N2O2
メガワット:192.163308620453
CID:6335760
PubChem ID:165853859

2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
    • 2229318-35-6
    • EN300-1964269
    • インチ: 1S/C7H10F2N2O2/c1-12-6-2-5(13-11-6)3-7(8,9)4-10/h2H,3-4,10H2,1H3
    • InChIKey: QIFXVHHDHQDWFU-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(CC1=CC(=NO1)OC)F

計算された属性

  • せいみつぶんしりょう: 192.07103389g/mol
  • どういたいしつりょう: 192.07103389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1964269-1.0g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
1g
$1829.0 2023-05-27
Enamine
EN300-1964269-2.5g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
2.5g
$3585.0 2023-09-17
Enamine
EN300-1964269-5.0g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
5g
$5304.0 2023-05-27
Enamine
EN300-1964269-0.25g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
0.25g
$1683.0 2023-09-17
Enamine
EN300-1964269-10.0g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
10g
$7866.0 2023-05-27
Enamine
EN300-1964269-0.5g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
0.5g
$1757.0 2023-09-17
Enamine
EN300-1964269-0.1g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
0.1g
$1610.0 2023-09-17
Enamine
EN300-1964269-10g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
10g
$7866.0 2023-09-17
Enamine
EN300-1964269-0.05g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
0.05g
$1537.0 2023-09-17
Enamine
EN300-1964269-5g
2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine
2229318-35-6
5g
$5304.0 2023-09-17

2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine 関連文献

2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amineに関する追加情報

Introduction to 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine (CAS No. 2229318-35-6)

2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine, identified by its CAS number 2229318-35-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a fluorinated aliphatic chain and an oxazole heterocycle, which are known for their diverse biological activities and potential therapeutic applications.

The structural motif of 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The fluorine atoms at the 2-position of the propane backbone enhance the metabolic stability and lipophilicity of the molecule, while the oxazole ring provides a scaffold for further derivatization and interaction with biological targets. The methoxy group at the 3-position of the oxazole ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and binding affinity.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve pharmacokinetic profiles, including bioavailability, metabolic stability, and binding affinity. The incorporation of fluorine atoms into drug candidates has been widely reported to enhance their pharmacological efficacy. For instance, fluorinated analogs of existing drugs have demonstrated improved therapeutic outcomes in clinical trials. The compound 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine is no exception and represents a promising candidate for further investigation in this context.

The oxazole heterocycle is another important feature of 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine. Oxazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an oxazole ring in this compound suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery. Recent studies have highlighted the role of oxazole derivatives in modulating enzyme activity and receptor binding, which could be relevant to the therapeutic potential of 2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-ylyl)propanamidine.

One of the most compelling aspects of 2,2-difluoro-propanamidine derivatives is their versatility in medicinal chemistry. The combination of a fluorinated aliphatic chain and an oxazole ring provides multiple sites for chemical modification, allowing for the development of libraries of compounds with tailored biological activities. This flexibility is particularly valuable in hit-to-lead optimization campaigns, where small structural changes can significantly impact potency and selectivity.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like CAS No. 2229318 35 6. These technologies enable researchers to predict molecular properties and assess binding affinities with high precision, accelerating the drug discovery process. The structural features of 2 2 difluoro 3 (3 methoxy 1 2 oxazol 5 yl) propanamidine make it an attractive candidate for virtual screening against large databases of biological targets.

The methoxy group at the 5-position of the oxazole ring in CAS No. 2229318356 also plays a crucial role in determining its chemical behavior. Methoxy-substituted heterocycles are known to exhibit enhanced stability under various conditions and improved bioavailability upon administration. This characteristic makes CAS No. 2229318356 a promising candidate for further exploration in pharmaceutical applications.

In conclusion,CAS No.2229318356, corresponding to CAS NO:2229318356, represents a structurally interesting compound with potential therapeutic applications. Its unique combination of fluorinated aliphatic chains and oxazole heterocycles suggests multiple avenues for further investigation in medicinal chemistry. As research continues to uncover new biological activities and mechanisms of action, CAS NO:2229318356, may emerge as a valuable tool in drug development efforts aimed at addressing unmet medical needs.

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